Furo[2,3-b]pyridine, 6-phenyl-
Description
Significance of the Furo[2,3-b]pyridine (B1315467) Core in Heterocyclic Chemistry
The furo[2,3-b]pyridine scaffold, a fused heterocyclic system, holds considerable significance in the field of heterocyclic chemistry. This structural motif is characterized by the fusion of a pyridine (B92270) ring, which is π-electron deficient, and a furan (B31954) ring, which is π-electron excessive. dergipark.org.tr This electronic combination imparts unique properties to the molecule, making it a subject of theoretical and practical interest. The furo[2,3-b]pyridine core is structurally analogous to biologically relevant molecules like indoles and quinolines. niscpr.res.in Often referred to as 7-azabenzofurans, these compounds are recognized as privileged structures in medicinal chemistry and drug development. researchgate.net Their distinct electronic and optical properties also make them attractive candidates for applications in materials science, such as organic fluorophores.
Overview of Furo[2,3-b]pyridine Derivatives as Research Targets
The unique structural and electronic properties of the furo[2,3-b]pyridine core have made its derivatives prominent targets in pharmaceutical and medicinal chemistry research. nih.gov A wide array of biological activities has been reported for compounds containing this scaffold. Research has demonstrated their potential as antiproliferative agents against various cancer cell lines, including breast cancer. niscpr.res.incolab.ws Furthermore, derivatives have been investigated for a range of other pharmacological applications, including as antimicrobial, antiviral, and neurotropic agents. researchgate.net Studies have also explored their utility as antioxidant compounds and as inverse agonists for the cannabinoid receptor (CB1R). researchgate.neteurjchem.comresearchgate.net More recent research has expanded into their potential as anti-infective agents against trypanosomiases. nih.gov
Historical Development of Furo[2,3-b]pyridine Studies
Interest in furo[2,3-b]pyridine systems has been present for a significant period, leading to the development of numerous synthetic strategies. Early methods often focused on the fusion of a furan ring onto a pre-existing pyridine or constructing the pyridine ring onto a furan precursor. niscpr.res.in A common and established method involves the Thorpe-Ziegler cyclization of 2-alkoxynicotinonitrile derivatives to form the fused furan ring. eurjchem.comresearchgate.net
Over the years, more advanced synthetic methodologies have emerged. These include intramolecular Diels-Alder cyclizations and palladium-catalyzed reactions, which offer versatile routes to functionalized furo[2,3-b]pyridines. niscpr.res.inclockss.org For instance, palladium-catalyzed cross-coupling reactions provide a convenient pathway to synthesize functionalized derivatives. clockss.org The synthesis of fluorinated furo[2,3-b]pyridines has also been a focus, driven by the potential for enhanced biological activity due to increased lipophilicity. niscpr.res.in The ongoing development of synthetic routes highlights the continued importance of this heterocyclic system in modern organic chemistry. colab.ws
Scope of Academic Inquiry into Furo[2,3-b]pyridine, 6-phenyl- and Analogues
Direct academic inquiry focusing solely on the parent compound, Furo[2,3-b]pyridine, 6-phenyl-, is limited in the available literature. However, extensive research has been conducted on its closely related analogues, where the 6-phenyl-furo[2,3-b]pyridine core is further substituted. This body of work provides significant insight into the chemical reactivity and potential applications of this class of compounds.
Research has focused on synthesizing and characterizing a variety of derivatives for biological evaluation. For example, a series of 2-acyl-3-amino-4-trifluoromethyl-6-phenyl-furo[2,3-b]pyridines has been synthesized and characterized using spectroscopic methods such as ¹H NMR, IR, and mass spectrometry. niscpr.res.in In one specific derivative, 2-Benzoyl-3-amino-4-trifluoromethyl-6-phenyl furo[2,3-b]pyridine, the proton NMR spectrum showed aromatic protons in the range of δ 7.4-7.7 ppm and a broad singlet for the amino group at δ 6.4 ppm. niscpr.res.in
Another area of investigation involves the synthesis of fluorescent derivatives, such as 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, which was synthesized in two steps from a substituted dihydropyridine-3-carbonitrile. nih.govcncb.ac.cn The study of such analogues, which often carry additional phenyl or substituted phenyl groups at various positions, allows researchers to explore structure-activity relationships and to modulate the physicochemical properties of the core structure for specific applications, such as anticancer agents or fluorescent probes. colab.wsnih.gov The synthesis of these complex analogues underscores the role of the 6-phenyl-furo[2,3-b]pyridine scaffold as a foundational structure for building diverse and functionally rich molecules.
Data Tables
Table 1: Physicochemical Properties of Furo[2,3-b]pyridine
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | PubChem nih.gov |
| Molecular Weight | 119.12 g/mol | PubChem nih.gov |
| IUPAC Name | furo[2,3-b]pyridine | PubChem nih.gov |
| Canonical SMILES | C1=CC2=C(N=C1)OC=C2 | PubChem nih.gov |
| InChI Key | RCFDIXKVOHJQPP-UHFFFAOYSA-N | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
105783-89-9 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-phenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H9NO/c1-2-4-10(5-3-1)12-7-6-11-8-9-15-13(11)14-12/h1-9H |
InChI Key |
URMFMEYIXZVMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 B Pyridine, 6 Phenyl and Structural Analogues
Strategies for the Construction of the Furo[2,3-b]pyridine (B1315467) Scaffold
The construction of the furo[2,3-b]pyridine core can be broadly categorized by the method of ring closure, primarily focusing on the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) backbone. These strategies range from intramolecular cyclizations to transition-metal-catalyzed cross-coupling and cycloaddition reactions.
Furan Ring Annulation to Pyridine Precursors
A prevalent approach to the synthesis of furo[2,3-b]pyridines involves the annulation of a furan ring onto a suitably functionalized pyridine precursor. This can be achieved through various intramolecular cyclization reactions, which are often efficient and provide good control over the final substitution pattern of the heterocyclic product.
The Thorpe-Ziegler reaction is a well-established method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.orgchem-station.com The reaction proceeds via the base-catalyzed condensation of two nitrile groups to form an enamine, which is subsequently hydrolyzed to the corresponding ketone. wikipedia.orgchem-station.com While this method is highly effective for the formation of five- to eight-membered carbocyclic rings, its application to the synthesis of the furan ring in the furo[2,3-b]pyridine system is not widely documented in the scientific literature. The traditional Thorpe-Ziegler reaction leads to a cyclic ketone, which would require further modification to form the aromatic furan ring.
General Thorpe-Ziegler Reaction Mechanism:
| Step | Description |
| 1. Deprotonation | A strong base deprotonates the α-carbon of one of the nitrile groups, forming a carbanion. |
| 2. Intramolecular Attack | The carbanion attacks the carbon atom of the other nitrile group in an intramolecular fashion. |
| 3. Cyclization | A cyclic imine is formed. |
| 4. Tautomerization | The imine tautomerizes to a more stable enamine. |
| 5. Hydrolysis | Acidic workup hydrolyzes the enamine to yield the final cyclic ketone. |
Despite the lack of specific examples for furo[2,3-b]pyridine synthesis, the conceptual framework of intramolecular cyclization of appropriately substituted pyridine precursors bearing nitrile and other reactive functionalities remains a plausible, albeit underexplored, synthetic strategy.
Intramolecular nucleophilic aromatic substitution (SNA) is a powerful and frequently utilized strategy for the synthesis of furo[2,3-b]pyridines. This approach typically involves a 2-halopyridine derivative bearing a nucleophilic oxygen atom on a side chain at the 3-position. The intramolecular attack of the oxygen nucleophile on the electron-deficient pyridine ring, with subsequent displacement of the halide, leads to the formation of the furan ring.
A notable example is the concise, gram-scale synthesis of functionalized furo[2,3-b]pyridines. nih.gov In this multi-step synthesis, the key furan-forming step involves a tandem SNAr-cyclization reaction. nih.gov The process begins with the conversion of 2,5-dichloronicotinic acid to its corresponding tert-butyl ester. nih.gov This is followed by the deprotonation of tert-butyl 2-hydroxyacetate with sodium hydride to form a nucleophilic alkoxide, which then undergoes an SNAr reaction at the 2-position of the pyridine ring, followed by intramolecular cyclization to construct the furo[2,3-b]pyridine core in excellent yield. nih.gov
Key Steps in the SNAr Approach to Furo[2,3-b]pyridines: nih.gov
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Esterification | 2,5-Dichloronicotinic acid, tert-butanol | H2SO4, MgSO4 | tert-Butyl 2,5-dichloronicotinate | 92 |
| 2. Tandem SNAr-Cyclization | tert-Butyl 2,5-dichloronicotinate, tert-butyl 2-hydroxyacetate | NaH, THF | 3-(tert-butoxycarbonyl)-5-chloro-3-hydroxyfuro[2,3-b]pyridine | 86 |
| 3. Decarboxylation | 3-(tert-butoxycarbonyl)-5-chloro-3-hydroxyfuro[2,3-b]pyridine | TFA | 5-Chloro-furo[2,3-b]pyridin-3-ol | 89 |
This methodology is advantageous due to its efficiency, scalability, and the ability to introduce functional handles for further diversification, such as subsequent cross-coupling reactions. nih.gov
Palladium-catalyzed reactions have emerged as a versatile tool for the construction of complex heterocyclic systems, including furo[2,3-b]pyridines. These methods often involve one-pot procedures that combine cross-coupling and heteroannulation steps, leading to high efficiency and atom economy.
One prominent palladium-catalyzed approach involves a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov This strategy typically starts with a 3-hydroxypyridine derivative and a terminal alkyne. The Sonogashira coupling introduces the alkyne moiety onto the pyridine ring, which then undergoes an intramolecular cyclization, often facilitated by a palladium catalyst, to form the furan ring. While not explicitly detailed for 6-phenyl-furo[2,3-b]pyridine, this methodology offers a convergent route to variously substituted furo[2,3-b]pyridines.
Another powerful palladium-catalyzed method is the synthesis of 2-substituted furo[3,2-b]pyridines (an isomer of the target scaffold) via a one-pot C-C coupling and C-O bond-forming reaction. nih.gov This reaction, performed under ultrasound irradiation with a Pd/C-Cu catalyst, couples 3-chloro-2-hydroxypyridine with terminal alkynes to afford the furo[3,2-b]pyridine (B1253681) core. nih.gov This highlights the utility of palladium catalysis in the synthesis of the broader furopyridine family.
Example of a Palladium-Catalyzed Synthesis of a Furo[3,2-b]pyridine Derivative: nih.gov
| Reactants | Catalyst System | Solvent | Conditions | Product |
| 3-Chloro-2-hydroxypyridine, Terminal Alkyne | 10% Pd/C-CuI-PPh3-Et3N | EtOH | Ultrasound irradiation | 2-Substituted furo[3,2-b]pyridine |
Furthermore, Sonogashira coupling strategies have been successfully employed in the synthesis of furo[2,3-d]pyrimidine (B11772683) nucleoside analogues, demonstrating the broad applicability of this palladium-catalyzed cross-coupling reaction in constructing fused furan ring systems. nih.gov
In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. For the synthesis of furo[2,3-b]pyridines, metal-free intramolecular cyclization of C3-substituted pyridine N-oxides has been reported as a novel and efficient approach. nih.gov This methodology allows for the construction of the furo[2,3-b]pyridine scaffold without the need for a transition metal catalyst.
Additionally, a metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives has been developed, showcasing the potential of metal-free approaches for related heterocyclic systems. nih.gov This particular synthesis involves the reaction of ethyl 2-(2-benzoylbenzofuran-3-yl)acetate with an ammonia source, proceeding to the desired product in good yield. researchgate.net While this example is for a related but different scaffold, it underscores the feasibility of developing metal-free cyclization strategies for furo[2,3-b]pyridines.
The Friedländer synthesis is a classic and widely used method for the synthesis of quinolines and their derivatives. jk-sci.comwikipedia.orgnih.gov The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. jk-sci.comwikipedia.org The reaction can be catalyzed by either acids or bases and typically proceeds via an initial aldol condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org
General Friedländer Quinoline Synthesis: jk-sci.com
| Reactants | Reagents/Catalysts | Product |
| o-Aminoaryl aldehyde/ketone, Aldehyde/ketone with α-active hydrogen | Acids (e.g., acetic acid, HCl, H2SO4) or Bases (e.g., NaOH, pyridine) | Quinoline derivatives |
While the Friedländer synthesis is a cornerstone in quinoline chemistry, its direct application to the synthesis of the furo[2,3-b]pyridine scaffold is not documented in the literature. The starting material requirements for the Friedländer condensation, specifically the o-aminoaryl carbonyl functionality, are not directly amenable to the formation of the furan ring in the furo[2,3-b]pyridine system. The construction of the furan ring necessitates a different set of precursors and reaction mechanisms. Therefore, the Friedlander condensation is not considered a standard or viable strategy for the synthesis of furo[2,3-b]pyridines.
Synthesis of Key Phenyl-Substituted Furo[2,3-b]pyridine Derivatives
The introduction of phenyl and other aryl groups at specific positions of the furo[2,3-b]pyridine core is of significant interest for modulating the pharmacological properties of these compounds.
This compound is a versatile intermediate in pharmaceutical research, valued for its trifluoromethyl group which can enhance biological activity and lipophilicity chemimpex.com. While the direct synthesis of this specific 4-(trifluoromethyl)-6-phenyl derivative is not detailed in the provided search results, a closely related synthesis of novel trifluoromethyl-substituted furo[2,3-b]pyridines has been reported starting from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine nih.gov. This starting material is used to prepare a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. The general synthetic strategies employed in this work, such as cyclocondensation reactions with various reagents, are representative of the methods used to elaborate the furo[2,3-b]pyridine core nih.gov. The introduction of the phenyl group at position 6 would typically be achieved by starting with a correspondingly substituted pyridine precursor, such as a 2-chloro-5-phenyl-nicotinic acid derivative, and then constructing the furan ring.
The synthesis of furo[2,3-b]pyridines bearing thiophene moieties can be achieved through multi-step sequences often starting from chalcone precursors. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates that can be prepared via Claisen-Schmidt condensation of an appropriate acetophenone and an aldehyde pnrjournal.com.
A plausible synthetic route towards the target compound would involve:
Chalcone Formation: Condensation of a 2,5-dichlorothiophene-3-carbaldehyde with a substituted acetophenone (e.g., 1-(4-phenyl-1H-pyrrol-3-yl)ethanone) to form a chalcone intermediate.
Pyridine Ring Formation: The resulting chalcone can undergo a cyclocondensation reaction with a reagent like malononitrile in the presence of an ammonium salt to form a highly substituted pyridine or pyridone intermediate.
Furan Ring Annulation: Subsequent intramolecular cyclization, often involving the displacement of a leaving group on the pyridine ring by a hydroxyl group, would lead to the formation of the fused furan ring.
This approach allows for the systematic introduction of the desired dichlorothiophenyl and phenyl groups at the 6- and 4-positions, respectively.
The synthesis of 6-phenyl and 4,6-diaryl furo[2,3-b]pyridine systems is a key objective for creating analogues with diverse biological activities. The introduction of aryl groups can be accomplished at various stages of the synthesis.
One direct method involves starting with a pyridine ring that already contains the desired aryl substituents. For instance, the crystal structure of Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine-2-carboxylate has been reported, indicating its successful synthesis researchgate.net. This compound exemplifies a 4,6-diarylfuro[2,3-b]pyridine system. The synthesis would likely follow a path where a 2-chloro-5-phenyl-3-tolyl-nicotinonitrile or a related precursor undergoes reaction with an ethyl glycinate equivalent to form the 3-amino-2-carboxylate furan ring.
Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling , are instrumental in synthesizing diaryl heterocyclic systems chemrxiv.orgnih.govnih.gov. A general and powerful strategy involves:
Synthesis of a Dihalogenated Furo[2,3-b]pyridine Core: A furo[2,3-b]pyridine scaffold bearing halogen atoms (e.g., chlorine, bromine, or an activated triflate group) at the 4- and 6-positions is synthesized.
Regioselective Suzuki-Miyaura Coupling: Stepwise or simultaneous palladium-catalyzed cross-coupling with appropriate arylboronic acids (e.g., phenylboronic acid and tolylboronic acid) installs the aryl groups at the desired positions. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions, exploiting the different reactivity of the halogen leaving groups chemrxiv.orgresearchgate.net.
This modular approach allows for the flexible and efficient synthesis of a wide range of 4,6-diarylfuro[2,3-b]pyridine derivatives for biological evaluation nih.gov.
| Compound Type | Key Synthetic Strategy | Starting Materials (Examples) | Reference |
| 4,6-Diaryl Furo[2,3-b]pyridine | Construction from substituted pyridine | 2-Chloro-5-phenyl-3-tolyl-nicotinonitrile | researchgate.net |
| 4,6-Diaryl Furo[2,3-b]pyridine | Sequential Suzuki-Miyaura Coupling | Dihalo-furo[2,3-b]pyridine, Phenylboronic acid, Tolylboronic acid | chemrxiv.orgnih.govresearchgate.net |
| 6-Phenyl Furo[2,3-b]pyridine | Furan ring annulation | 2-Chloro-5-phenylnicotinic acid derivative, Ethyl 2-hydroxyacetate | nih.gov |
Advancements in Green Chemistry for Furo[2,3-b]pyridine Synthesis
In recent years, the principles of green chemistry have become increasingly integral to the synthesis of heterocyclic compounds, including the furo[2,3-b]pyridine scaffold. Researchers are focusing on developing more sustainable and environmentally friendly methods that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijarsct.co.innih.gov Key advancements in this area include the adoption of microwave-assisted synthesis, ultrasound-assisted reactions, and one-pot multicomponent reactions. nih.govrsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved product yields, and often, cleaner reactions with fewer byproducts. researchgate.net For instance, the synthesis of various pyridine derivatives has been successfully achieved with high yields (82%-94%) in very short reaction times (2-7 minutes) using microwave irradiation, showcasing its efficiency. researchgate.net One-pot, metal-free, three-component reactions under microwave irradiation have been reported for synthesizing substituted imidazo[1,2-a]pyridines, a related class of N-heterocycles. rsc.org These methods are characterized by their operational simplicity and reduced environmental impact. rsc.orgresearchgate.net
Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic waves to promote chemical reactions. nih.gov This method can enhance reaction rates and yields, often under milder conditions than traditional methods. mdpi.com A notable example is the one-pot synthesis of 2-substituted furo[3,2-b]pyridines, a structural isomer of the target scaffold, using palladium on carbon (Pd/C)-copper catalysis under ultrasound irradiation. researchgate.netnih.govbenthamdirect.com This approach provides a direct and efficient route to these compounds. researchgate.netnih.govbenthamdirect.com The application of ultrasound has been shown to be energy-efficient and environmentally friendly by reducing reaction times from hours to minutes in the synthesis of other heterocyclic compounds.
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. nih.gov These reactions are inherently greener as they reduce the number of synthetic steps, minimize the use of solvents and reagents, and decrease waste generation. organic-chemistry.org Various green protocols have been developed for synthesizing pyridine-based frameworks using MCRs, often employing green catalysts and environmentally benign solvents. nih.govnih.gov For example, a three-component reaction for synthesizing polysubstituted pyridines has been developed that proceeds under mild, acid-free conditions with high regioselectivity and yields up to 98%. organic-chemistry.org
The table below summarizes some green chemistry approaches applied to the synthesis of furo[2,3-b]pyridine analogues and related heterocycles.
| Green Technique | Key Features | Example Application | Reference |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Synthesis of novel pyridine derivatives in 2-7 minutes with 82-94% yields. | researchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, energy efficiency. | One-pot synthesis of 2-substituted furo[3,2-b]pyridines. | researchgate.netnih.govbenthamdirect.com |
| One-Pot Multicomponent Reactions | High atom economy, reduced steps and waste, operational simplicity. | Three-component synthesis of polysubstituted pyridines in excellent yields (up to 98%). | organic-chemistry.org |
| Green Catalysts | Use of reusable or less toxic catalysts. | ZrOCl₂·8H₂O catalyzed synthesis of furo[2,3-d]pyrimidines. | nih.gov |
Scale-Up and Process Optimization in Furo[2,3-b]pyridine Synthesis
The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of medicinally important compounds like furo[2,3-b]pyridine derivatives. This process requires robust and optimized synthetic routes that are not only efficient and high-yielding but also economically viable and scalable.
A significant advancement in this area is the development of a concise, four-step synthesis of furo[2,3-b]pyridines that is amenable to multi-gram scale-up. nih.gov This route has been optimized to minimize the need for purification by column chromatography, a technique that is often a bottleneck in large-scale production due to its consumption of large volumes of solvent and time. nih.gov
The table below outlines the key features of the optimized, gram-scale synthesis of a functionalized furo[2,3-b]pyridine core.
| Step | Reaction Type | Scale | Purification | Yield | Reference |
| 1 | Acid to Ester Conversion | Gram-scale | None | 92% | nih.gov |
| 2 | Tandem SNAr-Cyclisation | Gram-scale | None | 86% | nih.gov |
| 3 | Ester Cleavage and Decarboxylation | Gram-scale | None | 89% | nih.gov |
| 4 | Alcohol to Triflate Conversion | Gram-scale | Column Chromatography | 71% | nih.gov |
This optimized route demonstrates a significant step forward in making the furo[2,3-b]pyridine scaffold readily available in larger quantities, which is essential for its potential development in medicinal chemistry. nih.gov The focus on minimizing purification steps and ensuring high yields at each stage is a hallmark of efficient process optimization for pharmaceutical intermediates. nih.gov
Chemical Reactivity and Derivatization of Furo 2,3 B Pyridine, 6 Phenyl Core
Functionalization Strategies on the Pyridine (B92270) Moiety
The pyridine ring of the 6-phenyl-furo[2,3-b]pyridine core is amenable to various functionalization reactions, allowing for the introduction of diverse substituents.
C-H Amination Reactions
Direct C-H amination of the furo[2,3-b]pyridine (B1315467) core has been successfully achieved, providing a direct route to amino-substituted derivatives. nih.govnih.gov Studies have shown that the pyridine moiety's reactivity can be harnessed for these transformations. nih.govacs.org For instance, a recently developed method allows for the C-H amination of 2,3-substituted furo[2,3-b]pyridines. nih.gov This is often accomplished through the activation of the corresponding pyridine N-oxides, which enhances the electrophilicity of the C2 and C4 positions, facilitating nucleophilic attack by amines. researchgate.net
Borylation Reactions
The introduction of boryl groups onto the pyridine ring serves as a valuable strategy for further functionalization through cross-coupling reactions. Research has demonstrated the successful C-H borylation of the furo[2,3-b]pyridine framework. nih.govacs.org This transformation provides a key intermediate for accessing a wider range of derivatives.
Halogenation Studies
Halogenation of the furo[2,3-b]pyridine core offers another avenue for derivatization. Bromination of furo[2,3-b]pyridine derivatives has been shown to occur on both the furan (B31954) and pyridine rings, depending on the specific isomer and reaction conditions. semanticscholar.orgresearchgate.net For example, bromination of 3-bromofuro[2,3-b]pyridine (B1268614) can lead to the formation of the 2,3-dibromo derivative. researchgate.net Chlorination of furo[2,3-b]pyridine N-oxides with reagents like phosphorus oxychloride has also been reported, yielding various chloro-substituted isomers. zendy.io These halogenated intermediates are versatile handles for subsequent cross-coupling reactions. evitachem.com
Functionalization Strategies on the Furan Moiety
The furan ring of the furo[2,3-b]pyridine system is also a target for functionalization, primarily through electrophilic substitution reactions. ijabbr.com Due to the electron-rich nature of the furan ring, these reactions typically occur at the C2 and C3 positions. semanticscholar.org Nitration and bromination are common examples of electrophilic substitutions that have been performed on the furan moiety of furopyridines. semanticscholar.orgresearchgate.net However, the furan ring's stability can be a concern, particularly under strongly acidic conditions which may lead to polymerization. semanticscholar.orgijabbr.com In some instances, the furan ring can undergo ring-opening reactions, as observed with hydrazine, leading to the formation of novel heterocyclic scaffolds. nih.govacs.org
Chemoselective Transformations and Substituent Effects
The presence of multiple reactive sites on the furo[2,3-b]pyridine, 6-phenyl- core necessitates careful consideration of chemoselectivity in its functionalization. The electronic properties of existing substituents can significantly influence the regioselectivity of subsequent reactions. For example, the presence of a bromo substituent at the 3-position directs nitration to the 2-position of the furan ring. researchgate.net
A notable strategy for achieving chemoselectivity involves the use of orthogonal protecting groups or activating groups. For instance, a concise 4-step synthesis has been developed to produce furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, allowing for selective palladium-mediated cross-coupling reactions. nih.gov This was achieved by creating a derivative with a triflate group at the 3-position and a chloro group at the 5-position. nih.gov Generally, aryl triflates exhibit greater reactivity in palladium-catalyzed C-C bond formation than aryl chlorides. nih.gov This differential reactivity allows for sequential and chemoselective functionalization at these two positions. nih.gov
Synthesis of Polycondensed Furo[2,3-b]pyridine Architectures
The furo[2,3-b]pyridine scaffold serves as a building block for the synthesis of more complex, polycondensed heterocyclic systems. researchgate.net These larger architectures are of interest due to their potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
The fusion of a pyrimidine (B1678525) ring to the furo[2,3-b]pyridine core results in the formation of the tetracyclic system pyrido[3',2':4,5]furo[3,2-d]pyrimidine. These derivatives are of significant interest and are typically synthesized from functionalized furo[2,3-b]pyridines.
A prevalent synthetic strategy commences with a 3-aminofuro[2,3-b]pyridine derivative. For instance, a series of novel trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were prepared starting from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine. nih.gov This precursor undergoes various transformations to build the pyrimidine ring. nih.gov
Another well-established method involves the cyclization of 3-amino-furo[2,3-b]pyridine-2-carboxamides. In one pathway, 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide is subjected to microwave irradiation with different aromatic carboxylic acids to yield 9-methyl-3-phenyl-2,7-disubstituted pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. ijpsonline.comijpsonline.com This reaction highlights a key cyclization step where the amino and carboxamide groups of the starting material react with the carboxylic acid to form the fused pyrimidine ring. ijpsonline.com
Research has also demonstrated the synthesis of pyridofuro/thieno pyrimidinone derivatives starting from a precursor bearing the 6-phenyl substituent. A series of novel trifluoromethyl group-containing pyridofuro/thieno pyrimidinone derivatives were prepared from 2-oxo/thioxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. scilit.com This starting material is reacted with bromoethylacetate and subsequently with various primary aliphatic amines to produce amide-tagged furo/thieno pyridine intermediates. These intermediates are then cyclized with trifluoroacetic acid to afford the final fused pyrimidinone products. scilit.com The synthesis of related furo[2,3-b]pyridine formamidines and their subsequent cyclization to form pyrido[3',2':4,5]furo[3,2-d]pyrimidines has also been reported. nih.gov
| Starting Material | Reagents | Product | Ref |
| 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide | Aromatic carboxylic acids, Microwave irradiation | 9-methyl-3-phenyl-2,7-disubstituted pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | ijpsonline.comijpsonline.com |
| 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine | Various | Trifluoromethyl substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives | nih.gov |
| 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | 1. Bromoethylacetate2. Primary aliphatic amines3. Trifluoroacetic acid | Trifluoromethyl group containing pyridofuro pyrimidinone derivatives | scilit.com |
| 3-amino-furo[2,3-b]pyridines substituted with a carbonyl moiety | Dimethylformamide/phosphoroxide chloride | Furo[2,3-b]pyridine formamidines (precursors to fused pyrimidines) | nih.gov |
Other Fused Ring Systems (e.g., Benzofuro[2,3-b]pyridines)
Beyond the pyrido[3',2':4,5]furo[3,2-d]pyrimidine system, the furo[2,3-b]pyridine core is a building block for other fused heterocycles. While the direct annulation of a benzene (B151609) ring onto a pre-formed 6-phenyl-furo[2,3-b]pyridine is less commonly documented, the synthesis of the benzofuro[2,3-b]pyridine (B12332454) skeleton itself provides insight into the formation of such fused systems. One modern approach involves a one-pot, four-step sequence: directed ortho-lithiation of a fluoropyridine, zincation, Negishi cross-coupling with a 2-bromophenyl acetate, and a final intramolecular SNAr reaction to form the furan ring and complete the tricyclic structure. acs.orgljmu.ac.uk
Alternative strategies focus on modifying existing furo[2,3-b]pyridine derivatives to generate novel fused systems. For example, derivatives of a new heterocyclic system, pyrido[3',2':4,5]furo[3,2-d] nih.govijpsonline.comscilit.comtriazolo[4,3-a]pyrimidin-7(8)-one, were synthesized starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates. researchgate.net This transformation involves building a triazole ring fused to the pyrimidine ring, which is itself fused to the initial furo[2,3-b]pyridine. researchgate.net
Further research has shown the synthesis of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines. mdpi.com The study also reported the creation of two new heterocyclic systems, furo[2,3-e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine, by refluxing 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines. mdpi.com These examples underscore the reactivity of the furo[2,3-b]pyridine core and its derivatives in constructing diverse and complex heterocyclic architectures.
| Starting System | Reaction/Method | Fused Ring System Formed | Ref |
| Fluoropyridines and 2-bromophenyl acetates | Lithiation/Zincation/Negishi cross-coupling/SNAr | Benzofuro[2,3-b]pyridines | acs.orgljmu.ac.uk |
| Ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates | Multi-step synthesis | Pyrido[3',2':4,5]furo[3,2-d] nih.govijpsonline.comscilit.comtriazolo[4,3-a]pyrimidin-7(8)-one | researchgate.net |
| 8-chloro-pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines | Refluxing with amines | Furo[2,3-e]imidazo[1,2-c]pyrimidine and Furo[2,3-e]pyrimido[1,2-c]pyrimidine | mdpi.com |
Despite a comprehensive search for spectroscopic data pertaining specifically to "Furo[2,3-b]pyridine, 6-phenyl-", the necessary experimental information to fulfill the detailed article outline is not available in the public domain. Searches for ¹H NMR, ¹³C NMR, 2D NMR, ESI-MS, and HR-ESI-MS data for this exact compound did not yield specific chemical shifts, coupling constants, or mass-to-charge ratio information.
The available literature provides data for various derivatives of the furo[2,3-b]pyridine core, but not for the singular "6-phenyl-" substituted compound as requested. Generating the required article with scientifically accurate and thorough data as per the specified outline is therefore not possible without the foundational experimental results.
Advanced Spectroscopic and Structural Characterization of Furo 2,3 B Pyridine, 6 Phenyl
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Furo[2,3-b]pyridine (B1315467), 6-phenyl- is expected to exhibit characteristic absorption bands corresponding to its constituent aromatic systems: the fused furo[2,3-b]pyridine core and the pendant phenyl group.
The primary vibrational modes anticipated in the spectrum include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on both the phenyl ring and the furopyridine system are expected to appear in the region of 3100-3000 cm⁻¹. libretexts.org
Aromatic C=C and C=N Stretching: The stretching vibrations within the aromatic rings (C=C of the furan (B31954), phenyl, and pyridine (B92270) rings, and C=N of the pyridine ring) typically produce a series of sharp bands in the 1600-1400 cm⁻¹ range. libretexts.org Specifically, bands for the pyridine ring are well-documented, and those for the phenyl group are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orgnist.gov
C-O Stretching: The furan moiety of the furopyridine core contains a C-O-C ether linkage. The characteristic asymmetric and symmetric stretching vibrations for this group are typically observed in the 1300-1000 cm⁻¹ region. vscht.cz
C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the C-H bonds are highly diagnostic of the substitution pattern on the aromatic rings. These bands appear in the fingerprint region, generally between 900 and 675 cm⁻¹. libretexts.org The specific frequencies can help confirm the substitution on both the phenyl and furopyridine rings.
The following table summarizes the expected characteristic IR absorption frequencies for Furo[2,3-b]pyridine, 6-phenyl-.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Furopyridine Rings |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Phenyl and Furopyridine Rings |
| C-O-C Ether Stretch | 1300 - 1000 | Furan Ring |
| C-H Out-of-Plane Bending | 900 - 675 | Phenyl and Furopyridine Rings |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Investigations
The photophysical properties of the furo[2,3-b]pyridine scaffold have been investigated through electronic absorption (UV-Vis) and fluorescence spectroscopy. Detailed studies on derivatives, such as 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone, provide significant insight into the behavior of the core phenyl-furo[2,3-b]pyridine chromophore. semanticscholar.orgnih.govresearchgate.net The furo[2,3-b]pyridine ring system is a unique combination of an electron-rich furan ring and an electron-deficient pyridine ring, which gives rise to its distinct photo-illumination activities. semanticscholar.orgscispace.com
UV-Vis Absorption Profiles
The UV-Vis absorption spectrum of furo[2,3-b]pyridine derivatives typically displays characteristic bands between 250 nm and 390 nm. researchgate.net These absorptions are generally attributed to π → π* and n → π* electronic transitions occurring within the conjugated aromatic system. researchgate.net Specifically, absorption bands observed around 280 nm and 340 nm can be assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net In some derivatives, an additional shoulder may appear at approximately 385 nm, which is thought to be influenced by intramolecular hydrogen bonding in those specific structures. researchgate.net The solvent environment can affect these profiles; for instance, the disappearance of the 385 nm absorption band in water has been noted for certain derivatives, suggesting an interruption of the aromatic system's conjugation. nih.govresearchgate.netscispace.com
Fluorescence Emission Characteristics
Fluorochromes like the furo[2,3-b]pyridine system absorb light at a specific excitation wavelength and emit it at a longer wavelength. evidentscientific.com Furo[2,3-b]pyridine derivatives exhibit notable fluorescence properties. For example, a derivative has been reported to have a primary fluorescence emission band at 480 nm when measured in a nonpolar solvent like hexane (B92381). semanticscholar.orgresearchgate.netscispace.comelsevierpure.com The emission wavelength is highly dependent on the surrounding environment, a characteristic feature of molecules with a significant change in dipole moment upon excitation.
Solvatochromic Behavior Studies
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectra—with a change in solvent polarity. The 6-phenyl-furo[2,3-b]pyridine system exhibits pronounced solvatochromic behavior, particularly in its fluorescence emission. semanticscholar.org The main emission band shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. semanticscholar.orgnih.govelsevierpure.com For instance, the emission peak of a derivative shifts from 480 nm in hexane to 535 nm in water. semanticscholar.org This behavior indicates a more polar excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. Such a shift is indicative of efficient intramolecular charge transfer (ICT) upon photoexcitation. semanticscholar.orgnih.gov
The following table presents solvatochromic data for a representative furo[2,3-b]pyridine derivative, illustrating the shift in absorption and emission maxima with solvent polarity. semanticscholar.org
| Solvent | Absorption Max (νabs, cm⁻¹) | Emission Max (νem, cm⁻¹) | Stokes Shift (Δν, cm⁻¹) |
|---|---|---|---|
| Ethanol | 35714 | 19417 | 16297 |
| Butanol | 35587 | 19608 | 15979 |
| Acetonitrile | 35842 | 20833 | 15009 |
pH-Dependent Spectroscopic Responses and Förster Cycle Analysis
The electronic spectra of furo[2,3-b]pyridine derivatives are sensitive to changes in pH due to the presence of the basic nitrogen atom in the pyridine ring. semanticscholar.org Spectroscopic titration allows for the determination of the ground-state acid dissociation constant (pKa). More significantly, the excited-state acidity constant (pKa*) can be estimated using the Förster cycle, which relates the change in absorption or emission frequencies between the acidic and basic forms to the pKa values. semanticscholar.org
Analysis of a furo[2,3-b]pyridine derivative revealed that the excited state is considerably more acidic than the ground state (pKa* < pKa). semanticscholar.orgnih.govresearchgate.netscispace.com For one such derivative, the calculated pKa* was found to be approximately 3.9. semanticscholar.org This increased acidity is confirmed by the observed red shift of the emission band of the basic form (e.g., λem = 560 nm at pH > 5) relative to the acidic form (e.g., λem = 536 nm at pH < 2.5). semanticscholar.org This indicates that upon excitation, the nitrogen atom of the furo[2,3-b]pyridine moiety becomes less basic. semanticscholar.org
Excited State Proton Transfer (ESPT) Phenomena
Excited-State Proton Transfer (ESPT) is a photochemical reaction where a proton is transferred from a donor to an acceptor group within the same molecule, often facilitated by increased acidity or basicity in the excited state. nih.gov The observation that the furo[2,3-b]pyridine nitrogen becomes less basic in the excited state is a direct consequence of photochemically induced changes in the molecule's electronic structure. semanticscholar.org This change in proton affinity is linked to an intramolecular charge transfer (ICT) process where the lone pair of electrons on the nitrogen is presumably more involved in the delocalized π-system of the excited molecule. semanticscholar.org This ICT character alters the charge distribution, making the nitrogen atom a weaker proton acceptor in the excited state, a phenomenon central to ESPT processes in related heterocyclic systems. semanticscholar.orgrsc.org
Computational and Theoretical Studies of Furo 2,3 B Pyridine, 6 Phenyl Systems
Quantum Chemical Calculations for Electronic and Molecular Structure
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, charge transfer, and intramolecular interactions. wisc.edu NBO calculations translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts like core orbitals, lone pairs, and bonds (sigma and pi). wisc.eduscirp.org
For Furo[2,3-b]pyridine (B1315467) systems, NBO analysis can elucidate the electronic characteristics that govern their reactivity and intermolecular interactions. The analysis reveals the hybridization of atomic orbitals and the nature of the bonds within the fused ring system. For instance, it can quantify the delocalization of electron density from the lone pairs of the furan's oxygen and the pyridine's nitrogen into adjacent antibonding orbitals. These delocalization events, termed donor-acceptor interactions, are crucial for understanding the molecule's stability and electronic properties.
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Derivatives of the furo[2,3-b]pyridine scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various protein targets, particularly those implicated in cancer. cncb.ac.cnresearchgate.net These studies reveal that the furo[2,3-b]pyridine core can act as a "hinge-binder," a privileged fragment that forms key hydrogen bonds with the backbone of protein kinases. nih.gov
For example, docking studies on various furo[2,3-b]pyridine derivatives have identified strong binding affinities for several key cancer-related kinases and receptors. cncb.ac.cn In one study, derivatives were docked into the active sites of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), all of which are significant targets in breast cancer therapy. The results indicated strong binding, suggesting a potential mechanism of action through the disruption of these signaling pathways. cncb.ac.cnlew.ro Similarly, molecular modeling of related furo[2,3-b]pyridine-2-carboxamides against phosphoinositide specific-phospholipase C showed that key amino acid residues like His356 and Glu341 are involved in hydrogen bonding. nih.gov
The table below summarizes representative findings from molecular docking studies on compounds containing the furo[2,3-b]pyridine or related 6-phenyl pyridine (B92270) scaffolds.
| Compound Class | Target Protein | Key Interactions/Findings |
| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 | Strong binding affinities suggest disruption of key cellular signaling pathways in breast cancer. cncb.ac.cn |
| Furo[2,3-b]pyridine-2-carboxamides | Phosphoinositide specific-phospholipase C | Hydrogen bonding with His356, Glu341, Arg549, and Lys438; phenyl moiety occupies a lipophilic pocket. nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives (structurally similar) | V600E-BRAF Kinase | Hydrogen bonds and hydrophobic interactions were identified as crucial for stabilizing the inhibitor within the catalytic pocket. ajchem-a.com |
In Silico Pharmacokinetic and Drug-Likeness Property Predictions (e.g., ADMET Profiling)
Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models use the chemical structure of a compound to estimate these properties, allowing for the early identification of candidates with poor profiles and reducing the need for extensive experimental testing.
For novel heterocyclic systems like Furo[2,3-b]pyridine, 6-phenyl- derivatives, ADMET profiling is a critical step in the design process. nih.gov These predictions are often guided by empirical rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
Studies on related scaffolds provide insight into the likely ADMET profile of Furo[2,3-b]pyridine derivatives. For instance, an investigation of dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors showed that initial potent compounds suffered from high clearance and poor oral bioavailability. nih.gov Subsequent structural modifications, guided by computational predictions, led to compounds with significantly improved clearance and oral bioavailability while maintaining high potency. nih.gov Similarly, in silico analysis of novel diethyl pyridinyl phosphonate derivatives was used to predict their ADMET properties and guide further development. researchgate.net
The following table presents a hypothetical but representative ADMET profile for a Furo[2,3-b]pyridine, 6-phenyl- derivative, based on typical parameters evaluated in such studies.
| Property | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule for drug-likeness. |
| LogP (Lipophilicity) | 2.0 - 4.0 | Optimal range for cell permeability and solubility. |
| Hydrogen Bond Donors | 0 - 2 | Adheres to Lipinski's Rule. |
| Hydrogen Bond Acceptors | 2 - 4 | Adheres to Lipinski's Rule. |
| Caco-2 Permeability | High | Predicts good intestinal absorption. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| hERG Inhibition | Low risk | Predicts low risk of cardiotoxicity. |
| Oral Bioavailability | > 20% | Indicates potential for effective oral administration. nih.gov |
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can build models that guide the design of more potent and selective molecules. Computational SAR modeling uses these datasets to generate predictive quantitative structure-activity relationship (QSAR) models.
For the Furo[2,3-b]pyridine, 6-phenyl- system, SAR studies focus on how different substituents on both the furo[2,3-b]pyridine core and the 6-phenyl ring influence biological activity. The ability to install functional groups at various positions allows for extensive exploration of the chemical space to optimize interactions with a biological target. nih.gov
Research on related scaffolds has provided valuable SAR insights. For example, a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives (a scaffold analogous to furo[2,3-b]pyridine) as FOXM1 inhibitors investigated the effect of substituents on the phenyl ring. nih.gov It was found that the electronic properties of the substituents were critical; compounds bearing a cyano (-CN) group showed significant inhibitory activity, while others did not. nih.gov This highlights the importance of specific electronic features for interacting with key residues in the target's binding site.
Another study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which also features a 6-phenyl group on a fused pyridine ring system, evaluated inhibitors of the Wee1 kinase. The study found that while variations on the 6-phenyl ring did not dramatically alter activity, adding solubilizing groups to the 2-anilino ring often increased potency against the target kinase.
The table below summarizes general SAR principles derived from studies on Furo[2,3-b]pyridine and related heterocyclic systems.
| Structural Modification | Position | Effect on Activity | Rationale |
| Addition of electron-withdrawing groups (e.g., -CN, -CF3) | Phenyl ring of carboxamide moiety | Increased inhibitory activity against certain targets (e.g., FOXM1). nih.gov | Enhances electronic interactions (e.g., hydrogen bonding, dipole interactions) with key amino acid residues. |
| Introduction of small alkyl groups | Fused pyridine ring | Can lead to selectivity for certain kinases, though sometimes at the expense of absolute potency. | Modifies steric interactions within the ATP-binding pocket. |
| Addition of solubilizing groups (e.g., morpholine, piperazine) | Appended phenyl rings | Can increase potency and improve pharmacokinetic properties. | Enhances solubility and can form additional interactions at the solvent-exposed region of the binding site. |
| Variation of halogen substituents (F, Cl, Br) | Appended phenyl rings | Modulates lipophilicity and can form halogen bonds, fine-tuning binding affinity. | Halogen atoms can participate in specific, favorable interactions with the protein target. |
Research Applications and Potential Areas of Exploration for Furo 2,3 B Pyridine, 6 Phenyl Scaffold
Role as a Privileged Pharmacophore in Chemical Biology and Drug Design Research
The furo[2,3-b]pyridine (B1315467) core is recognized as a valuable template in the development of novel therapeutic agents. researchgate.net Its structure allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with varied biological activities. chemimpex.com This versatility makes it a cornerstone in the design of new drugs, with applications ranging from oncology to neurology. chemimpex.com
Development of Scaffolds for Enzyme Inhibitor Research (e.g., Kinases, Dihydrofolate Reductase, Thymidylate Synthase)
The furo[2,3-b]pyridine scaffold has been instrumental in the development of various enzyme inhibitors.
Kinase Inhibitors: Derivatives of furo[2,3-b]pyridine have shown potent inhibitory activity against several kinases, which are crucial regulators of cell signaling pathways. For instance, certain furo[3,2-b]pyridine (B1253681) derivatives have been identified as highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Furo[2,3-d]pyrimidines, a related class of compounds, have been developed as inhibitors of RIP1 kinase, which is involved in necroptosis, a form of programmed cell death. nih.gov Additionally, research has explored furo[2,3-b]pyridine derivatives as inhibitors of Lck and Akt kinases. nih.gov Molecular docking studies have also suggested that these compounds can target serine/threonine kinase AKT1, a key enzyme in cancer cell survival. colab.wsresearchgate.net
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibitors: The furo[2,3-b]pyridine framework has been extensively studied for its potential to inhibit DHFR and TS, enzymes critical for DNA synthesis and cell proliferation. ijpsonline.comijpsonline.com Several classical and non-classical antifolate analogues based on the furo[2,3-d]pyrimidine (B11772683) ring system have been synthesized and evaluated as dual inhibitors of these enzymes. drugbank.com Some of these compounds have demonstrated significant cytotoxicity against various tumor cell lines. drugbank.com For example, 1-(4-(4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea has been reported as a dual inhibitor of TS and DHFR. nih.gov
Table 1: Furo[2,3-b]pyridine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Findings |
|---|---|---|---|
| Furo[3,2-b]pyridines | cdc-like kinases (CLKs) | Oncology | Potent and highly selective inhibitors. nih.gov |
| Furo[2,3-d]pyrimidines | RIP1 Kinase | Inflammatory Diseases | Identified as potent type II inhibitors. nih.gov |
| Furo[2,3-b]pyridines | Lck, Akt Kinases | Oncology | Demonstrated in vitro inhibitory activity. nih.gov |
| Furo[2,3-d]pyrimidines | DHFR, TS | Oncology, Infectious Diseases | Synthesized as potential dual inhibitors and antitumor agents. drugbank.com |
| Furo[2,3-d]pyrimidines | Tie-2, VEGFR-2 | Oncology | Reported as dual inhibitors. nih.gov |
Investigations into Neurological Disorder-Related Targets
The furo[2,3-b]pyridine scaffold is also being explored for its potential in treating neurological disorders. Research has shown that compounds containing this core can exhibit neurotropic activities. researchgate.net For example, derivatives have been synthesized and investigated for their effects on the central nervous system, with some showing potential as anticonvulsant agents. wjpsronline.com The versatility of the furo[2,3-b]pyridine structure allows for the creation of compounds that can cross the blood-brain barrier and interact with neurological targets. chemimpex.com
Exploration in Oncology Research
In the field of oncology, the furo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of anticancer agents. researchgate.netcolab.wsresearchgate.net Derivatives have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). colab.wsresearchgate.netresearchgate.net The anticancer mechanisms of these compounds are believed to involve the inhibition of key enzymes and receptors such as EGFR, as well as the disruption of cellular signaling pathways. colab.wsresearchgate.netnih.gov Furthermore, some furo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of Tie-2 and vascular endothelial growth factor 2 (VEGFR-2), both of which are implicated in tumor angiogenesis. nih.gov
Research on Antimicrobial Activities against Microorganisms
The antimicrobial properties of furo[2,3-b]pyridine derivatives have been a significant area of research. researchgate.net Studies have demonstrated the efficacy of these compounds against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netresearchgate.net For instance, certain synthesized furo[2,3-b]pyridine derivatives have shown promising activity against Bacillus subtilis. researchgate.net The broad-spectrum antimicrobial potential makes this scaffold a valuable starting point for the development of new antibiotics and antifungal agents. researchgate.netmdpi.com
Table 2: Antimicrobial Activity of Furo[2,3-b]pyridine Derivatives
| Derivative Class | Target Microorganism(s) | Key Findings |
|---|---|---|
| Triazolothione, thiadiazole, triazole functionalized furo/thieno[2,3-b]pyridines | Bacillus Subtilis MTCC121 | Showed high activity at <8.0 micro molar concentration. researchgate.net |
| Substituted furo[2,3-b]pyridines | Gram-positive and Gram-negative bacteria | Compound 3a was the most active. researchgate.net |
| Furo[3,2-g]chromenes | Bacteria and Fungi | Compounds 3, 6, and 8 showed good antimicrobial activity. bohrium.com |
Studies of Anti-Inflammatory Effects
Research has also delved into the anti-inflammatory potential of the furo[2,3-b]pyridine scaffold. researchgate.net Certain derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activities. evitachem.com The mechanism of action is thought to be linked to the inhibition of inflammatory pathways. For example, some furo[2,3-d]pyrimidine derivatives have shown a dose-proportional response in protecting against hypothermia in a mouse model of TNFα-induced lethal shock, indicating a potent anti-inflammatory effect. nih.gov
Research on Antifolate Analogues
Furo[2,3-b]pyridine derivatives have been extensively investigated as antifolate analogues, which are compounds that interfere with the action of folic acid. google.com These analogues are designed to inhibit enzymes like DHFR and TS, which are crucial for cell growth and division. nih.govacs.org Both classical and non-classical antifolates based on the furo[2,3-d]pyrimidine ring system have been synthesized. drugbank.com These compounds have shown potential as antitumor, antibiotic, antimalarial, and antiprotozoal agents. google.com The structural modifications of the furo[2,3-d]pyrimidine core have led to the development of compounds with enhanced biological activity and selectivity. nih.govacs.org
Investigation of Cannabinoid-1 Receptor (CB1R) Modulation
The furo[2,3-b]pyridine scaffold has been identified as a valuable pharmacophore for the development of modulators of the Cannabinoid-1 Receptor (CB1R). researchgate.net Research has focused on synthesizing and evaluating derivatives of this scaffold as CB1R inverse agonists. nih.gov These compounds are of significant interest for their potential therapeutic applications in conditions where CB1R is implicated. google.com
Studies have described the synthesis, structure-activity relationships (SAR), and binding affinities of a series of inverse agonists based on the furo[2,3-b]pyridine core. nih.gov The evaluation of these compounds has demonstrated their effectiveness as orally active modulators of CB1R. nih.gov While much of the published research discusses the broader class of furo[2,3-b]pyridine derivatives, the 6-phenyl substitution is a key structural feature in many analogous compounds designed for potent and selective receptor antagonism. acs.org The phenyl group at this position often plays a crucial role in establishing the necessary interactions within the receptor's binding pocket. The general findings indicate that this class of compounds, including those with aryl substitutions at the 6-position, holds promise for the development of novel therapeutics targeting the CB1R. google.comresearchgate.net
| Focus of Study | Key Findings | Reference |
|---|---|---|
| Synthesis and biological evaluation of furo[2,3-b]pyridine-based CB1R inverse agonists. | Described the synthesis, SAR, and binding affinities, noting their effectiveness as orally active modulators. | nih.gov |
| General review of furo[2,3-b]pyridine biological properties. | Identified the scaffold as a useful pharmacophore, acting as inverse agonists of the CB1 receptor. | researchgate.netresearchgate.net |
| Patented novel furo[2,3-b]pyridine derivatives. | Compounds are described as antagonists and/or inverse agonists of the CB1 receptor for treating various diseases. | google.com |
Exploration as Antitrypanosomal Agents
Fused heterocyclic compounds, including the furo[2,3-b]pyridine scaffold, have shown a wide range of biological activities, including antiprotozoal effects. researchgate.net Although this specific class has not been as extensively explored for antitrypanosomal activity compared to others, there is growing interest. researchgate.net Research into related structures has highlighted the potential of this scaffold in developing new treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi. researchgate.net
A study involving the modification of the furo[2,3-b]pyridine core ring evaluated derivatives against both T. cruzi and T. brucei. researchgate.net The results, expressed as EC50 values, indicated that specific substitutions could either improve or cause a loss of antitrypanosomal activity, demonstrating a clear structure-activity relationship. researchgate.net While the 6-phenyl substitution itself was not the primary focus of this particular study, the exploration of aryl groups at various positions on the core is a common strategy in medicinal chemistry to enhance potency. The findings suggest that the furo[2,3-b]pyridine scaffold is a viable starting point for designing novel antitrypanosomal agents. researchgate.net
| Parasite | Key Findings on Scaffold | Reference |
|---|---|---|
| Trypanosoma cruzi | Modifications to the furo[2,3-b]pyridine core led to changes in activity, with results expressed as EC50 (μM). | researchgate.net |
| Trypanosoma brucei | Derivatives of the core scaffold were assayed, showing variable efficacy based on substitution patterns. | researchgate.net |
Assessment of Antioxidant Properties
Several studies have investigated the antioxidant potential of furo[2,3-b]pyridine derivatives. researchgate.netresearchgate.net The primary method used in these assessments is often the 2,2-diphenyl-1-picryl-hydrazylhydrate (DPPH) free radical scavenging assay. eurjchem.comresearchgate.net
In one study, a series of furo[2,3-b]pyridine derivatives with different aryl substituents were synthesized and screened for their antioxidant activities. eurjchem.com The results showed that some derivatives exhibited a high radical scavenging effect, particularly after 24 and 48 hours of incubation. eurjchem.comresearchgate.net For instance, certain compounds showed scavenging activity percentages as high as 90.1%. researchgate.net Another investigation into a fluorescent furopyridine derivative, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, revealed weak to moderate antioxidant activity compared to a reference compound. cncb.ac.cn These findings collectively indicate that the furo[2,3-b]pyridine scaffold, including those with aryl groups at position 6, can be a foundation for developing compounds with significant antioxidant properties. researchgate.net
| Compound Series | Assay | Observation | Reference |
|---|---|---|---|
| 4-Aryl-6-(2,5-dichlorothiophene)furo[2,3-b]pyridines | DPPH Radical Scavenging | Significant radical scavenging activity was observed, with the highest effect seen for compounds 3b, 3f, and 3j. | eurjchem.comresearchgate.net |
| 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one | Not specified | Exhibited weak to moderate antioxidant activity. | cncb.ac.cn |
Tubulin Polymerization Inhibition Studies
The furo[2,3-b]pyridine scaffold has also gained interest as a template for the discovery of anticancer agents, specifically those that act as tubulin polymerization inhibitors. nih.gov Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Research has shown that certain furo[2,3-b]pyridine derivatives demonstrate in vitro activity as inhibitors of tubulin polymerization. nih.gov While detailed studies focusing specifically on the 6-phenyl substituted variant are emerging, the broader class of compounds has shown promise. For example, new pyridine (B92270), pyrazolopyridine, and furopyridine derivatives have been designed and synthesized, with some demonstrating potent inhibitory activity against cancer-related enzymes like CDK2. nih.gov The structural similarity of the furo[2,3-b]pyridine core to other known tubulin inhibitors suggests that further exploration and optimization of substitutions, such as the 6-phenyl group, could lead to the development of potent anticancer agents.
Applications in Advanced Materials Science Research
Beyond pharmacology, the furo[2,3-b]pyridine scaffold possesses unique photophysical properties that make it attractive for applications in advanced materials science. evitachem.com Specifically, derivatives of this heterocycle have been investigated for their fluorescence properties. cncb.ac.cnljmu.ac.uk
One study reported the synthesis of a fluorescent furo[2,3-b]pyridine derivative, 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, and characterized its fluorescence behavior. cncb.ac.cn Such fluorescent molecules are in high demand for various applications, including the development of sensors and probes. acs.org Furthermore, benzofuro- and benzothieno-pyridine derivatives have been noted for their potential use as green or blue emitters in Organic Light-Emitting Diodes (OLEDs). ljmu.ac.uk The planar, π-conjugated system of the furo[2,3-b]pyridine core, enhanced by aryl substituents, is conducive to strong luminescence, opening avenues for its use in creating novel optical and electronic materials.
Role in Agrochemical Research
The furo[2,3-b]pyridine scaffold has also found application in the field of agrochemical research. The unique chemical structure of these compounds can be leveraged to create effective agents for crop protection.
For instance, Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a derivative that is utilized in the formulation of agrochemicals. chemimpex.com Its structure is reported to enhance efficacy against specific pests, highlighting its potential in pest control. chemimpex.com While extensive research on a wide range of 6-phenyl-furo[2,3-b]pyridine derivatives in agrochemistry is not yet widespread, the initial findings are promising. The demonstrated biological activity of related heterocyclic systems, such as pyrimidines which can possess herbicidal properties, further supports the potential for discovering new agrochemicals based on the furo[2,3-b]pyridine core. researchgate.net
Biochemical Research as Probes for Metabolic Pathways
In biochemical research, molecules with specific and detectable properties are essential for studying complex biological processes. The furo[2,3-b]pyridine scaffold is being explored for the development of such biochemical probes.
The fluorescent nature of some furo[2,3-b]pyridine derivatives makes them suitable candidates for use as sensors. A family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides was synthesized and found to exhibit good fluorescence properties in both acidic and basic aqueous solutions, functioning as novel fluorescent pH sensors. acs.org Additionally, the concept of using isotope-labeled compounds as analytical tools or probes in biological assays has been applied to related furo[3,2-b]pyridine systems. google.com Such probes can be used to trace metabolic pathways and understand enzyme mechanisms without perturbing the biological system, demonstrating the utility of the furo[2,3-b]pyridine core in creating sophisticated tools for biochemical investigation.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-phenylfuro[2,3-b]pyridine, and how are intermediates characterized?
- Answer : The compound can be synthesized via cyclization of pyridone derivatives. For example, α-substituted β-keto esters undergo Guareschi-type condensation with amines to yield hydroxypyridones, which are acid-catalyzed to form furo[2,3-b]pyridine-6-ones. These intermediates exhibit intense blue fluorescence in aqueous solutions, aiding preliminary characterization . Structural confirmation typically involves NMR spectroscopy, where key signals (e.g., singlet protons at δ 5.37–5.80 ppm) confirm cyclization .
Q. How are photophysical properties of 6-phenylfuro[2,3-b]pyridine derivatives utilized in experimental design?
- Answer : The intrinsic blue fluorescence of furo[2,3-b]pyridines in aqueous media serves as a diagnostic tool for tracking reaction progress or monitoring compound stability. This property is leveraged in solvent polarity studies and aggregation behavior analyses .
Q. What analytical techniques are critical for verifying the structure of 6-phenylfuro[2,3-b]pyridine derivatives?
- Answer : High-resolution mass spectrometry (HRESIMS) and ESIMS are essential for confirming molecular formulae and isotopic patterns (e.g., [M+2]+ and [M+4]+ peaks for chlorine-containing derivatives). H NMR is used to identify cyclization via disappearance of methylene protons and emergence of amine signals .
Advanced Research Questions
Q. How does the Thorpe-Ziegler cyclization method optimize the synthesis of 6-phenylfuro[2,3-b]pyridine derivatives?
- Answer : Sodium methoxide-mediated Thorpe-Ziegler cyclization converts 3-cyano-(2H)-pyridones into furo[2,3-b]pyridines in high yields (>80%). This method is advantageous for introducing heteroaryl substituents at position 4, as demonstrated in the synthesis of dichlorothiophene-containing derivatives .
Q. What strategies resolve contradictions in bioactivity data for 6-phenylfuro[2,3-b]pyridine analogs?
- Answer : Discrepancies in cytotoxicity or antibacterial activity are addressed through systematic structure-activity relationship (SAR) studies. For example, electron-withdrawing groups (e.g., chloro, trifluoromethyl) at position 4 enhance antibacterial potency, while bulky substituents reduce cytotoxicity in MCF7 breast cancer cells .
Q. How do transition-metal-free cyclization methods improve sustainability in synthesizing 6-phenylfuro[2,3-b]pyridines?
- Answer : Pyridine N-oxides undergo intramolecular cyclization without metal catalysts, reducing environmental impact. This method achieves regioselectivity via C3-substitution, yielding furo[2,3-b]pyridines with >70% efficiency, as validated in green chemistry frameworks .
Q. What computational tools predict the biological activity of novel 6-phenylfuro[2,3-b]pyridine derivatives?
- Answer : Advanced Chemistry Development (ACD/Labs) software models logP, polar surface area (PSA), and molecular docking to prioritize compounds for synthesis. For instance, derivatives with PSA <70 Å and logP >3.5 show enhanced blood-brain barrier penetration, relevant for CNS-targeted drug design .
Methodological Notes
- Synthesis Optimization : Prioritize Thorpe-Ziegler cyclization for scalability and heteroaryl diversification .
- Data Validation : Cross-reference HRESIMS with H NMR to confirm cyclization efficiency and purity .
- Biological Assays : Use MTT assays for cytotoxicity and MIC tests for antibacterial profiling to standardize bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
